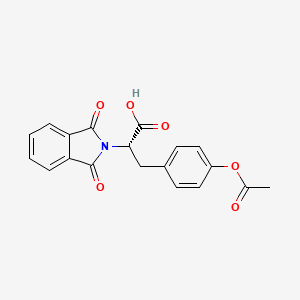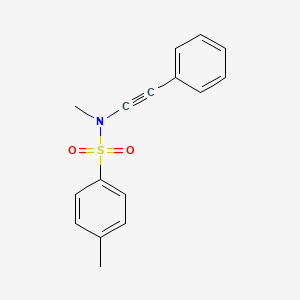
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether, resulting in the formation of the desired compound . The reaction conditions typically do not require a Lewis acid catalyst, and the product precipitates readily from the reaction mixture.
Análisis De Reacciones Químicas
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to this receptor, leading to changes in cellular processes.
Comparación Con Compuestos Similares
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be compared with other indole derivatives, such as:
3-(5-methoxy-1H-indol-3-yl)propanoic acid: This compound also contains an indole ring and a carboxylic acid chain but differs in the length and position of the carbon chain.
3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione: This derivative features a cyclobutene ring and a chlorine atom, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13(16)17/h2-3,6-7,14H,4-5H2,1H3,(H,16,17) |
Clave InChI |
AELIYSNGIYQIQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




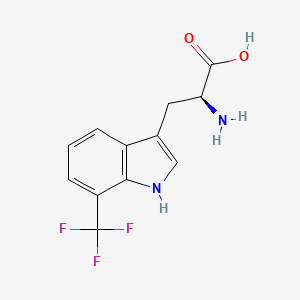
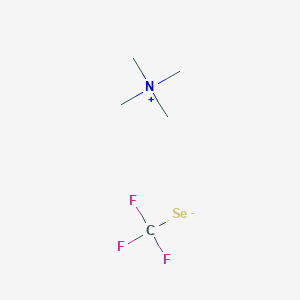
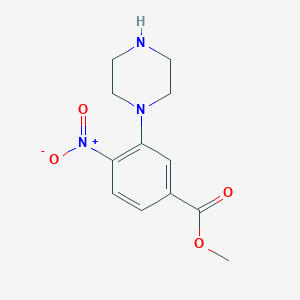

![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
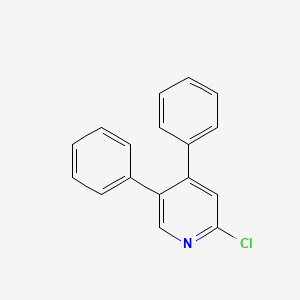
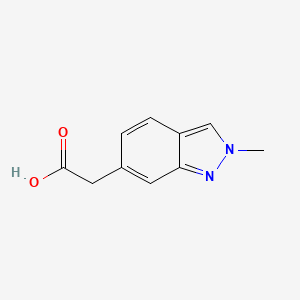
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
